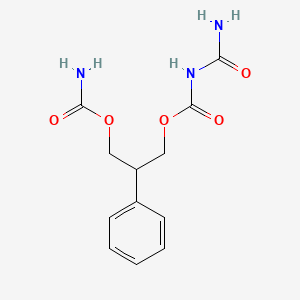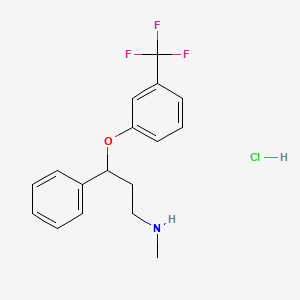![molecular formula C4H18N3Na2O10P B602361 Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate CAS No. 71519-72-7](/img/structure/B602361.png)
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate (DCMPT) is a chemical compound with a wide range of uses in scientific research and laboratory experiments. DCMPT is composed of two sodium ions, two carbamimidoyl (methyl)aminoacetic acid, one dihydrogen phosphate, and four water molecules. It has been used for a variety of purposes, including as a buffer, a stabilizer, and a chelating agent.
Applications De Recherche Scientifique
Creatine in Skeletal Muscle Metabolism
Creatine plays a crucial role in skeletal muscle metabolism . It is formed by the methylation of guanidinoacetic acid, a reaction catalyzed by guanidinoacetate N-methyltransferase (GAMT) expressed mainly in the liver, kidney, pancreas, and testis . Creatine is then released into the circulation and taken up predominantly by the skeletal muscle, the main organ of creatine deposition and usage .
Recent studies suggest that the myocardium and skeletal muscle appear to have their own machinery for creatine synthesis . This could offer a metabolic advantage for conditions characterized by underdeveloped or damaged transport of creatine inside the muscle . De novo creatine synthesis in the myocytes may thus help in maintaining muscle creatine levels and limit cellular energy failure in various neuromuscular disorders .
Creatine in Perovskite Solar Cells
Creatine has been used as a cathode interfacial layer in perovskite solar cells (PSCs) . Due to its structural properties, creatine can be anchored on a SnO2 layer, strengthening the charge extraction from a perovskite layer by forming interface dipoles and reducing the work function . It can also passivate the defects in the perovskite layer .
With the creatine layer as a cathode interfacial layer on the SnO2 layer, the PSC employing a triple cation-based perovskite achieves the highest power conversion efficiency (PCE) of 20.8% and retained 90% of it after 50 days . Furthermore, 22.1% of PCE is obtained from the formamidinium-based perovskite .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate' involves the reaction of two starting materials, namely, methylguanidine and chloroacetic acid, followed by the addition of disodium hydrogen phosphate and water to form the final product.", "Starting Materials": [ "Methylguanidine", "Chloroacetic acid", "Disodium hydrogen phosphate", "Water" ], "Reaction": [ "Step 1: Methylguanidine and chloroacetic acid are mixed together in a reaction vessel and heated to a temperature of 80-90°C for 2-3 hours.", "Step 2: The resulting product is cooled to room temperature and disodium hydrogen phosphate is added to the mixture.", "Step 3: Water is added to the mixture and the pH is adjusted to 7-8 using sodium hydroxide.", "Step 4: The mixture is filtered and the resulting solid is washed with water and dried to obtain the final product, Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate." ] } | |
Numéro CAS |
71519-72-7 |
Formule moléculaire |
C4H18N3Na2O10P |
Poids moléculaire |
327.14 |
Nom IUPAC |
disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate |
InChI |
InChI=1S/C4H9N3O2.2Na.H3O4P.4H2O/c1-7(4(5)6)2-3(8)9;;;1-5(2,3)4;;;;/h2H2,1H3,(H3,5,6)(H,8,9);;;(H3,1,2,3,4);4*1H2/q;2*+1;;;;;/p-2 |
SMILES |
CN(CC(=O)[O-])C(=N)N.O.O.O.O.OP(=O)(O)[O-].[Na+].[Na+] |
Apparence |
White Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Sodium creatine phosphate dibasic tetrahydrate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)

